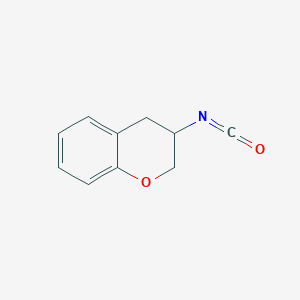

3-isocyanato-3,4-dihydro-2H-1-benzopyran

Description

Properties

IUPAC Name |

3-isocyanato-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-7-11-9-5-8-3-1-2-4-10(8)13-6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGJTBFEHIFXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 3-isocyanato-3,4-dihydro-2H-1-benzopyran.

This guide serves as a comprehensive technical monograph on 3-isocyanato-3,4-dihydro-2H-1-benzopyran , a specialized heterocyclic building block used in the synthesis of bioactive small molecules.

Executive Summary & Chemical Identity

3-isocyanato-3,4-dihydro-2H-1-benzopyran (also known as 3-isocyanatochroman ) is a bicyclic electrophile featuring a reactive isocyanate group attached to the C3 position of a chroman (dihydrobenzopyran) ring. It serves as a critical intermediate for introducing the pharmacologically privileged chroman scaffold into urea- and carbamate-based drugs.

Due to the chirality at the C3 position, this compound exists as two enantiomers (R and S). It is primarily utilized in the development of ligands for serotonergic (5-HT) and dopaminergic receptors, as well as potassium channel blockers.

Table 1: Physicochemical Profile

| Property | Value / Description |

| CAS Number | 1284992-70-6 |

| IUPAC Name | 3-Isocyanato-3,4-dihydro-2H-1-benzopyran |

| Molecular Formula | |

| Molecular Weight | 175.19 g/mol |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | ~266°C (Predicted at 760 mmHg) |

| Density | ~1.20 g/cm³ (Predicted) |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene, EtOAc.[1] Reacts with water. |

| Stability | Moisture sensitive; store at 2–8°C under inert gas (Ar/N₂). |

Synthesis & Production Methodologies

The synthesis of 3-isocyanatochroman typically proceeds via the phosgenation of its amine precursor, 3-aminochroman . To avoid the hazards of gaseous phosgene, triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent for bench-scale and pilot-plant synthesis.

Core Synthesis Pathway (Triphosgene Route)

This protocol ensures high conversion rates while maintaining safety standards by generating phosgene in situ in stoichiometric amounts.

Reaction:

Detailed Experimental Protocol

-

Precursor: 3-amino-3,4-dihydro-2H-1-benzopyran hydrochloride.

-

Reagents: Triphosgene (0.33 equiv), Saturated Aqueous

or Pyridine (excess), Dichloromethane (DCM).

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and an inert gas inlet (

). Cool the system to 0°C. -

Biphasic Mixture: Charge the flask with the amine hydrochloride salt dissolved in DCM. Add an equal volume of saturated aqueous

.[2] This biphasic system scavenges the HCl byproduct immediately, preventing side reactions. -

Addition: Dissolve triphosgene in minimal DCM and add it dropwise to the vigorously stirred mixture over 30 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor consumption of amine by TLC (ninhydrin stain).

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combined organics must be dried over anhydrous

immediately to prevent hydrolysis. -

Purification: Concentrate under reduced pressure. The crude isocyanate can often be used directly. If purification is required, use Kugelrohr distillation under high vacuum. Do not use silica chromatography without extreme care, as isocyanates degrade on acidic silica.

Visualization: Synthesis Workflow

Caption: Synthetic route from acid/amine precursors to the target isocyanate using the triphosgene method.

Chemical Reactivity & Mechanism

The isocyanate carbon is a "hard" electrophile, highly susceptible to attack by nucleophiles containing active hydrogens. The chroman ring provides steric bulk and lipophilicity, influencing the binding kinetics in biological targets.

Nucleophilic Addition

-

With Amines (Urea Formation): Reaction with primary or secondary amines yields chroman-3-yl ureas . This is the most common application in drug discovery, creating stable linkers for fragment-based drug design.

-

Conditions: DCM or THF, 0°C to RT. No catalyst required usually.

-

-

With Alcohols (Carbamate Formation): Reaction with alcohols yields chroman-3-yl carbamates .

-

Conditions: Requires heat (reflux) or a Lewis acid/base catalyst (e.g., DBTL or TEA).

-

Hydrolysis (Stability Warning)

Isocyanates react with atmospheric moisture to form the unstable carbamic acid, which spontaneously decarboxylates to regenerate the parent amine and release

-

Implication: This reaction is autocatalytic if the amine product reacts with the remaining isocyanate to form a symmetric urea dimer (

), a common impurity (white precipitate).

Visualization: Reactivity Profile

Caption: Divergent reactivity pathways of 3-isocyanatochroman with common nucleophiles.

Applications in Drug Discovery

The 3-substituted chroman motif is a pharmacophore found in numerous therapeutic agents. The isocyanate allows for the rapid "installation" of this motif.

Target Classes

-

GPCR Ligands: The chroman ring mimics the catechol moiety of dopamine and serotonin. Urea derivatives synthesized from this isocyanate have shown affinity for 5-HT1A and D2 receptors .

-

Ion Channels: Chroman derivatives are classical blockers of

potassium channels (Class III antiarrhythmics). -

Enzyme Inhibitors: Used to cap the N-terminus of peptide-based inhibitors, improving metabolic stability and membrane permeability.

Case Study: Urea Library Synthesis

In high-throughput screening (HTS), 3-isocyanatochroman is used as a "capping reagent." A library of secondary amines is treated with this isocyanate to generate a diverse array of urea compounds. The rigidity of the benzopyran ring restricts the conformational freedom of the side chain, potentially increasing binding selectivity compared to flexible phenyl-urea analogs.

Safety & Handling Protocols

Hazard Class: UN 2206 (Isocyanates, toxic, n.o.s.). GHS Signal Word: DANGER.

-

Sensitization: Isocyanates are potent respiratory and skin sensitizers. Inhalation can cause asthma-like symptoms (isocyanates asthma).

-

Lachrymator: Vapors are irritating to eyes and mucous membranes.[3]

Handling Requirements:

-

Engineering Controls: Always handle inside a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses.

-

Quenching Spills: Do not wipe with water. Cover spills with a mixture of water (90%), concentrated ammonia (8%), and detergent (2%) . This solution chemically deactivates the isocyanate group.

References

-

Tsai, J. H., et al. (2002).[2] Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Organic Syntheses, 78, 220.[2] (Protocol adaptation source). Retrieved from [Link]

-

Kartika, R., et al. (2013).[4] Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. Journal of Organic Chemistry, 78(8), 3989-3996. Retrieved from [Link]

-

PubChem. (2025).[5][6] 3-isocyanato-3,4-dihydro-2H-1-benzopyran Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. EnamineStore [enaminestore.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols [organic-chemistry.org]

- 5. 3,4-Dihydro-2H-1-benzopyran-6-ol | C9H10O2 | CID 15122338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - JCGJTBFEHIFXAE-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

The Biologist’s Guide to the Benzopyran Scaffold: From Synthesis to Signal Transduction

Executive Summary

The benzopyran (chromene) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors and enzymes. Unlike promiscuous binders (PAINS) that generate false positives, benzopyrans exhibit specific, tunable biological activities governed by precise substitution patterns. This guide dissects the benzopyran moiety, moving beyond basic classification to explore the causal mechanisms of its anticancer and antimicrobial efficacy, supported by validated experimental protocols.

Part 1: Chemical Space and Structural Hierarchy

The biological versatility of benzopyrans stems from their oxidation state and substitution at the pyran ring. We categorize them into three primary pharmacophores, each driving distinct biological outcomes.

Structural Taxonomy

-

Benzopyran-2-ones (Coumarins): Characterized by a carbonyl at C2. Known for anticoagulant (warfarin-like) and anticancer activities.

-

Benzopyran-4-ones (Chromones): Characterized by a carbonyl at C4. The core of flavonoids; potent kinase inhibitors and antioxidants.

-

2-Phenylbenzopyrans (Flavans): The backbone of flavonoids and catechins, driving neuroprotective and cardiovascular benefits.

Visualization: The Benzopyran Family Tree

Figure 1: Structural classification of benzopyrans and their primary therapeutic targets.

Part 2: Therapeutic Mechanisms & SAR Analysis

Anticancer Activity: The Tubulin Connection

Recent third-generation benzopyrans (e.g., TRX-E-009-1 ) have emerged as potent tubulin polymerization inhibitors.[1][2] Unlike taxanes which stabilize microtubules, these benzopyrans bind to the colchicine-binding site , preventing microtubule assembly. This leads to mitotic arrest at the G2/M phase and subsequent apoptosis.[3]

Key SAR Insights:

-

C7 Substitution: An electron-donating group (e.g., -OH or -OMe) at position 7 is critical for hydrogen bonding within the tubulin pocket.

-

3,4-Double Bond: Essential for maintaining planarity to intercalate between DNA base pairs or fit into the kinase ATP-binding pocket.

-

Heterocyclic Fusions: Fusing a pyrazole or isoxazole ring (e.g., at C3-C4) significantly enhances cytotoxicity against drug-resistant cell lines (MDR).

Mechanism of Action: Apoptosis Induction

The following diagram illustrates the signaling cascade triggered by benzopyran-induced tubulin destabilization.

Figure 2: Signal transduction pathway for benzopyran-mediated apoptosis via tubulin inhibition.

Quantitative Activity Data

The table below summarizes the cytotoxicity (IC50) of key benzopyran derivatives against standard cancer cell lines, highlighting the impact of structural modifications.

| Compound ID | Scaffold Type | Substitution | Cell Line (Target) | IC50 (µM) | Mechanism |

| TRX-E-009-1 | Benzopyran-2-one | 3-(4-hydroxyphenyl) | Melanoma (A375) | 0.03 | Tubulin Inhibition |

| SIMR1281 | Benzopyran-4-one | 2,3-dihydrothieno fused | Breast (MCF-7) | 1.04 | GSHR Inhibition |

| Flavopiridol | Flavonoid | Chlorophenyl | Leukemia (HL-60) | 0.15 | CDK Inhibition |

| Warfarin | Coumarin | 4-hydroxy-3-subst. | N/A (Anticoagulant) | N/A | VKORC1 Inhibition |

Part 3: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, we provide two self-validating protocols: one for synthesis and one for biological evaluation.

Synthesis: The Pechmann Condensation

This acid-catalyzed condensation between a phenol and a

Protocol:

-

Reactants: Mix Resorcinol (10 mmol) and Ethyl Acetoacetate (10 mmol) in a round-bottom flask.

-

Catalyst: Add concentrated Sulfuric Acid (

) dropwise (approx. 2-3 mL) while maintaining temperature < 10°C (ice bath) to prevent charring. -

Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Quenching: Pour the reaction mixture into crushed ice/water (50 mL) with vigorous stirring. The precipitate (7-hydroxy-4-methylcoumarin) will form immediately.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Validation:

-

Yield: Expected >75%.[5]

-

Purity: Check melting point (185°C) and

H-NMR (Singlet at

-

Figure 3: Mechanism of the Pechmann Condensation.

Biological Validation: MTT Cytotoxicity Assay

The MTT assay measures cellular metabolic activity as an indicator of viability.[6][7][8] It relies on the reduction of tetrazolium dye (MTT) to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.[6][7]

Protocol:

-

Seeding: Plate cancer cells (e.g., MCF-7) at

cells/well in a 96-well plate. Incubate for 24h at 37°C/5% -

Treatment: Add benzopyran test compounds at serial dilutions (0.1 µM to 100 µM). Include:

-

Negative Control: DMSO (0.1%).

-

Positive Control:[1] Doxorubicin (1 µM).

-

Blank: Media only (no cells).

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours (protected from light).

-

Solubilization: Aspirate media and add 100 µL DMSO to dissolve purple formazan crystals.

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

-

Calculation:

References

-

Xi, Y., et al. (2024). Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. Frontiers in Pharmacology.

-

Gong, B., et al. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity.[2] Scientific Reports (Nature).

-

BenchChem Protocols. Application Notes and Protocols for Utilizing 4,6-Dimethyl-2-benzopyrone in Cytotoxicity Assays.

-

Sethi, P., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry.

-

Bhatia, R., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules (MDPI).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Advanced Synthesis of Segmented Polyurethanes and Polyurea Microcapsules for Biomedical Applications

Core Directive & Introduction

This Application Note details the rigorous synthesis of Segmented Polyurethanes (SPUs) and Polyurea (PUa) Microcapsules , utilizing the high reactivity of the isocyanate functional group (–NCO). Unlike industrial applications focused on foams or coatings, biomedical applications demand precise control over stoichiometry, molecular weight distribution, and residual toxicity.

We focus on two distinct workflows:

-

Thermoplastic Polyurethanes (TPU): For long-term implantable devices (catheters, vascular grafts) requiring elastomeric properties.

-

Polyurea Microcapsules: For controlled drug delivery via interfacial polymerization.[1]

Chemical Principles & Material Design[2]

The versatility of these materials stems from the Hard Segment / Soft Segment phase separation.

-

Soft Segment (SS): Long-chain polyols (e.g., Polycarbonate diol, PCL). Provides flexibility and elasticity.[2]

-

Hard Segment (HS): Diisocyanates + Chain Extenders (Small diols or diamines). Provides physical cross-linking via hydrogen bonding, imparting strength.

Reaction Pathways

The isocyanate group is the electrophilic center of these reactions. Control over its reactivity with nucleophiles (Hydroxyls vs. Amines vs. Water) is the primary challenge.

Figure 1: Competitive reaction pathways of Isocyanates. Note that water contamination leads to autocatalytic urea formation and gas generation, a critical defect in bulk PU synthesis but a mechanism of action in shell formation.

Protocol A: Synthesis of Biomedical Polycarbonate Urethane (PCU)

Application: Biostable elastomers for vascular implants. Rationale: Polycarbonate soft segments are selected over polyethers (oxidative degradation prone) and polyesters (hydrolytic degradation prone) for long-term stability.

Reagents & Equipment[5][6]

-

Diisocyanate: 4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI) – Aliphatic for UV/color stability and lower reactivity than aromatic MDI.

-

Polyol: Poly(1,6-hexanediol) carbonate diol (PCDL), Mn ~2000 Da.

-

Chain Extender: 1,4-Butanediol (BDO).[3]

-

Catalyst: Bismuth Neodecanoate (Bi-ND) – Low toxicity alternative to Tin (DBTDL).

-

Solvent: Anhydrous Dimethylacetamide (DMAc).

Step-by-Step Methodology (Prepolymer Method)

-

Dehydration (Critical):

-

Dry PCDL and BDO in a vacuum oven at 80°C for 12 hours (< -0.1 MPa).

-

Why: Moisture > 0.05% will consume isocyanate, altering the NCO index and lowering molecular weight.

-

-

Prepolymer Formation:

-

In a nitrogen-purged reactor, dissolve PCDL in DMAc (20% w/v).

-

Add H12MDI. Target NCO/OH ratio = 2:1 (forming NCO-terminated prepolymer).

-

Add Catalyst (Bi-ND, 0.05 wt%).

-

React at 80°C for 4 hours.

-

Validation: Perform FTIR.[1][4][5][6] Peak at 2270 cm⁻¹ (NCO) should decrease to ~50% of initial intensity.

-

-

Chain Extension:

-

Cool reactor to 60°C.

-

Add BDO dropwise. The stoichiometry must be precise to reach Final NCO Index = 1.02 .

-

Note: A slight excess (1.02) compensates for adventitious moisture and ensures no unreacted amines remain.

-

-

Curing & Work-up:

-

React for 4-6 hours until solution viscosity plateaus.

-

Precipitate polymer into Methanol/Water (50:50).

-

Wash 3x with Methanol to remove residual monomers and catalyst.

-

Vacuum dry at 60°C for 48 hours.

-

Protocol B: Interfacial Polymerization of Polyurea Microcapsules

Application: Encapsulation of hydrophobic drugs (e.g., Ibuprofen, Essential Oils) for controlled release. Mechanism: The reaction occurs strictly at the oil-water interface. The isocyanate is in the oil phase; the amine is in the water phase.

Reagents

-

Oil Phase: Isophorone Diisocyanate (IPDI), Drug Cargo, Miglyol 812 (Carrier Oil).

-

Water Phase: Polyvinyl alcohol (PVA, Stabilizer), Tetraethylenepentamine (TEPA, Crosslinker).

Workflow Diagram

Figure 2: Interfacial polymerization workflow. Droplet size during step 3 determines final capsule size.

Protocol Steps

-

Emulsion Formation:

-

Dissolve IPDI (2g) and Drug (1g) in Miglyol (10g).

-

Prepare 1% PVA aqueous solution (100mL).

-

Add Oil phase to Water phase under high shear (Ultra-Turrax at 5000 rpm) for 5 minutes.

-

Control: Speed determines particle size (Higher RPM = Smaller capsules = Slower release).

-

-

Shell Formation:

-

Reduce stirring to 500 rpm (magnetic stirrer).

-

Add TEPA (1g) dissolved in 10mL water dropwise.

-

Mechanism:[2] TEPA migrates to the interface, reacting with IPDI to form a crosslinked Polyurea shell.

-

-

Curing:

-

Heat to 50°C for 4 hours to drive reaction to completion.

-

Characterization & Validation

Data must be quantitative. Use the following metrics to validate synthesis success.

| Technique | Analyte/Parameter | Target Observation |

| FTIR | Isocyanate (–NCO) | Disappearance of peak at 2270 cm⁻¹.[7] |

| FTIR | Urethane (C=O) | Appearance of H-bonded peak at ~1700 cm⁻¹.[7] |

| GPC | Molecular Weight (Mw) | Target > 80,000 Da (for TPU mechanical strength). |

| DSC | Glass Transition (Tg) | Distinct Tg for Soft Segment (<-40°C) indicates good phase separation. |

| SEM | Morphology (Capsules) | Smooth, spherical surface.[1] Collapsed spheres indicate thin shells (insufficient crosslinker). |

Stoichiometry Calculation (NCO Index):

The most common failure point is incorrect stoichiometry.

-

Index < 1.0: Low molecular weight, sticky product.

-

Index > 1.05: Brittle, potential toxicity from residual isocyanates.

Troubleshooting: The Moisture Paradox

Issue: Bubbles in TPU or "Foaming" in capsules.

Root Cause: Isocyanate + Water

-

For TPU: This is a defect.

-

Fix: Check solvent water content (Karl Fischer titration). It must be < 0.03%. Purge all reactor headspace with dry Nitrogen.

-

-

For Polyurea Capsules: This can be a feature (Self-healing shells).

-

Insight: If no amine is added, IPDI will eventually react with the interfacial water to form a shell, but it is slower and produces a "spongy" CO2-rich shell. Ensure Amine is added immediately after emulsification to dominate the kinetics.

-

References

-

Designed Polyurethanes for Potential Biomedical Applications. MDPI Molecules. [Link]

-

Preparation of Polyurea Microcapsules by Interfacial Polymerization. MDPI Materials. [Link][10]

-

Quantitative IR characterization of urea groups in waterborne polyurethanes. Journal of Polymer Science Part A. [Link]

-

Common Urethane Calculations. Polyurethane Manufacturers Association. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. How Do Isocyanates React with Polyols in Polyurethane Synthesis? [enuochem.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. GT Digital Repository [repository.gatech.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. l-i.co.uk [l-i.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

Troubleshooting & Optimization

common side reactions with isocyanate derivatization.

Welcome to the Technical Support Center for Isocyanate Derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isocyanate chemistry. Here, we will delve into the common side reactions that can occur during derivatization, providing you with troubleshooting guides and frequently asked questions to ensure the success of your experiments. Our focus is on understanding the underlying chemistry to empower you to proactively avoid issues and logically resolve any that may arise.

Introduction to Isocyanate Derivatization

Isocyanates (-N=C=O) are highly reactive electrophilic compounds widely used as chemical building blocks in the synthesis of a vast array of materials, including polyurethanes, polyureas, and various pharmaceutical intermediates.[1] In analytical and medicinal chemistry, derivatization of isocyanates is a critical step for several reasons:

-

Stabilization: To convert the highly reactive isocyanate group into a more stable derivative, preventing unwanted reactions during analysis or further synthetic steps.[2]

-

Improved Detectability: To introduce a chromophore or fluorophore, enhancing detection by techniques like HPLC-UV or fluorescence spectroscopy.

-

Enhanced Chromatographic Performance: To improve the volatility or solubility of the analyte for better separation in gas or liquid chromatography.

The most common derivatization strategy involves the reaction of the isocyanate with a nucleophilic reagent, typically a primary or secondary amine, to form a stable urea derivative.[3][4] However, the high reactivity of the isocyanate group also makes it susceptible to a variety of side reactions, which can lead to complex product mixtures, reduced yield of the desired derivative, and challenges in purification and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during isocyanate derivatization in a question-and-answer format, providing insights into the causes and practical solutions.

Q1: I see a white precipitate forming in my reaction mixture. What is it and how can I prevent it?

A1: The formation of a white precipitate is a classic sign of moisture contamination in your reaction.[5] Isocyanates react readily with water to form an unstable carbamic acid, which then rapidly decomposes into an amine and carbon dioxide gas.[1][6] The newly formed amine can then react with another isocyanate molecule to produce a disubstituted urea, which is often insoluble and precipitates out of the reaction mixture.[1][6]

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: Use thoroughly dried glassware (oven-dried at >120°C for several hours and cooled in a desiccator).

-

Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Consider using molecular sieves to further dry your solvent before use.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

-

Dry Reagents: Ensure your starting materials and derivatizing agent are free from moisture.

Q2: My chromatogram (LC or GC) shows multiple unexpected peaks. What could be the cause?

A2: The presence of multiple peaks in your chromatogram can be attributed to several side reactions occurring concurrently with your desired derivatization.

Common Side Products and Their Formation:

| Side Product | Formation Mechanism | Prevention & Troubleshooting |

| Urea | Reaction of isocyanate with water, followed by reaction of the resulting amine with another isocyanate molecule.[1][6] | Strict anhydrous conditions are paramount. Use high-purity, dry solvents and reagents. |

| Allophanate | Reaction of an isocyanate with a urethane group (the desired product of derivatization with an alcohol).[7][8] This is more common at elevated temperatures. | Control reaction temperature. Use a slight excess of the derivatizing alcohol. |

| Biuret | Reaction of an isocyanate with a urea group.[5][7] This can occur if water is present, leading to initial urea formation. | Meticulous exclusion of water is the primary preventative measure. |

| Isocyanate Dimers (Uretdiones) & Trimers (Isocyanurates) | Self-condensation of isocyanate molecules, often catalyzed by certain bases or heat.[5] | Avoid high temperatures and strong bases unless trimerization is desired. |

Analytical Approach to Identification:

-

Mass Spectrometry (MS): LC-MS or GC-MS is invaluable for identifying these byproducts by their mass-to-charge ratio.[5][9]

-

Infrared (IR) Spectroscopy: Can be used to monitor the reaction. The disappearance of the strong isocyanate peak (~2250-2280 cm⁻¹) and the appearance of urethane (~1700 cm⁻¹) and urea (~1640 cm⁻¹) peaks can be tracked.[5]

Q3: The yield of my desired derivative is consistently low. What factors could be contributing to this?

A3: Low yield is often a direct consequence of the side reactions mentioned above consuming your starting isocyanate.[5] Other factors can also play a significant role:

-

Reactivity of the Derivatizing Agent: The nucleophilicity of your derivatizing agent is crucial. Primary and secondary amines are generally very reactive towards isocyanates.[1] If using an alcohol, the reaction is typically slower and may require a catalyst.

-

Steric Hindrance: Bulky groups on either the isocyanate or the derivatizing agent can slow down the desired reaction, giving more opportunity for side reactions to occur.

-

Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions like allophanate and biuret formation, as well as isocyanate self-condensation.[5]

-

Solvent Effects: The choice of solvent can influence reaction rates. Aprotic solvents are generally preferred to avoid reaction with the isocyanate. The polarity of the solvent can also affect the reaction kinetics.[2]

-

Purity of Isocyanate: Impurities in the starting isocyanate can interfere with the derivatization.

Optimization Strategies:

-

Molar Ratio: Experiment with the stoichiometry. A slight excess of the derivatizing agent can help drive the desired reaction to completion.

-

Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0°C or room temperature.

-

Catalyst Screening: For less reactive nucleophiles (e.g., alcohols), screen different catalysts (e.g., dibutyltin dilaurate) and their concentrations.

Visualizing Reaction Pathways

To better understand the competitive nature of these reactions, the following diagrams illustrate the primary derivatization pathway versus the common side reactions.

Caption: Primary vs. Side Reaction Pathways.

Experimental Protocols

Protocol 1: General Procedure for Isocyanate Derivatization with an Amine

This protocol provides a general framework. Specific quantities and conditions should be optimized for your particular isocyanate and amine.

Materials:

-

Isocyanate

-

Derivatizing amine (e.g., dibutylamine)

-

Anhydrous aprotic solvent (e.g., acetonitrile or toluene)

-

Oven-dried glassware (round-bottom flask, syringes, magnetic stir bar)

-

Inert gas supply (Nitrogen or Argon)

-

Desiccator

Procedure:

-

Preparation: Assemble the dried glassware and purge with an inert gas.

-

Dissolution: In the reaction flask, dissolve the isocyanate in the anhydrous solvent under an inert atmosphere.

-

Addition of Derivatizing Agent: Slowly add a solution of the derivatizing amine (typically 1.0 to 1.2 molar equivalents) to the stirred isocyanate solution at room temperature or 0°C.

-

Reaction: Allow the reaction to stir for a specified time (e.g., 1-2 hours). The reaction is often rapid with amines.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or IR spectroscopy) to confirm the consumption of the isocyanate.

-

Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can then be purified if necessary (e.g., by chromatography or recrystallization).

Protocol 2: Troubleshooting - Karl Fischer Titration for Water Content Determination

If you suspect moisture contamination, quantifying the water content of your solvent and starting materials is essential.

Apparatus:

-

Coulometric Karl Fischer titrator

-

Gas-tight syringes

Procedure:

-

Instrument Preparation: Turn on the Karl Fischer titrator and allow the cell solution to stabilize until a low, stable drift rate is achieved.

-

Sample Introduction: Using a gas-tight syringe, carefully withdraw a known volume or weight of the sample (solvent or dissolved starting material).

-

Injection: Inject the sample into the titration cell.

-

Titration: The instrument will automatically titrate the water in the sample and display the result, typically in parts per million (ppm) or as a percentage.

-

Replicates: For accuracy, perform the measurement in triplicate and calculate the average water content.[5]

Conclusion

Successful isocyanate derivatization hinges on a thorough understanding of the reactivity of the isocyanate functional group and the proactive mitigation of potential side reactions. By maintaining strictly anhydrous conditions, carefully controlling reaction parameters, and utilizing appropriate analytical techniques to monitor the reaction, researchers can achieve high yields of their desired derivatives and obtain reliable experimental results. This guide serves as a foundational resource to assist you in this endeavor. For further in-depth support, always refer to the specific literature relevant to your compounds of interest.

References

- Benchchem. (n.d.). Technical Support Center: Isocyanate Reaction Troubleshooting.

- Lawrence Industries. (n.d.). The chemistry of polyurethanes.

- ediss.sub.hamburg. (n.d.). Investigations into Epoxide-modified Polyurethane-Polyisocyanurate Reaction Systems for Rigid Foam Applications.

- ResearchGate. (2025, August 6). Investigation of the competitive rate of derivatization of several secondary amines with phenylisocyanate (PHI), hexamethylene-1,6-diisocyanate (HDI), 4,4 '-methylenebis( phenyl isocyanate) (MDI) and toluene diisocyanate (TDI) in liquid medium.

- Patsnap Eureka. (2025, July 10). Technical Insights into Isocyanate Reaction Pathways.

- ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine.

- American Chemical Society. (n.d.). Network formation of polyurethanes due to side reactions.

- Taylor & Francis Online. (2006, December 19). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol.

- PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity.

- PMC. (n.d.). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry.

Sources

- 1. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. l-i.co.uk [l-i.co.uk]

- 7. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Managing Insoluble Urea Byproducts

Topic: Troubleshooting and Prevention of Urea Formation in Amide Coupling Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Welcome to the Application Support Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

Scope: This guide addresses the "carbodiimide tax"—the formation of stable, insoluble urea byproducts (DCU, DIU) during peptide coupling and esterification.[1][2][3] These byproducts are thermodynamically stable "sinks" that can clog filtration systems, contaminate final products, and complicate downstream purification.

Below you will find mechanistic insights, reactive troubleshooting (how to fix a clogged reaction), and proactive strategies (how to select the right reagent to avoid the mess).

Module 1: The Mechanic of Failure (Understanding the Reaction)

Q: Why is this white precipitate forming in my reaction?

A: The precipitate is likely dicyclohexylurea (DCU) .[4][5] This is not a side reaction; it is the stoichiometric byproduct of activating a carboxylic acid with DCC (N,N'-dicyclohexylcarbodiimide) .

To form an amide bond, the carbodiimide must "steal" an oxygen atom from the carboxylic acid to create a good leaving group (the O-acylisourea). That oxygen atom ends up in the carbodiimide structure, converting it into a urea.

-

The Thermodynamics: The formation of the urea C=O bond is the thermodynamic driving force of the reaction.

-

The Solubility Trap: DCU is highly crystalline and insoluble in methylene chloride (DCM), the most common solvent for these reactions. This insolubility drives the reaction forward (Le Chatelier’s principle) but creates a physical separation challenge.

Visualizing the Pathway:

Figure 1: The Carbodiimide Cycle. The oxygen transfer from the acid to the carbodiimide generates the insoluble urea byproduct.

Module 2: Troubleshooting Filtration & Purification (Reactive Measures)

Q: My reaction mixture is a thick slurry. Standard filtration is clogging my frits immediately. How do I process this?

A: DCU forms fine, needle-like crystals that pack tightly, creating an impermeable cake on sintered glass. Do not use simple paper filtration.

Protocol: The "Celite Sandwich" Method

-

Cooling: Chill the reaction mixture to 0°C for 30 minutes. DCU is sparingly soluble in DCM at RT but virtually insoluble at 0°C. This forces maximum precipitation.

-

Bed Preparation: In a sintered glass funnel, add a 1cm layer of Celite 545 (diatomaceous earth). Wet it with cold solvent.[6][7]

-

Filtration: Pour the slurry onto the Celite pad under vacuum. The Celite prevents the DCU needles from blocking the pores of the glass frit.

-

The Wash: Rinse the cake with a small volume of cold DCM.

-

Warning: Do not use warm solvent or excessive volumes, or you will re-dissolve the urea into your filtrate.

-

Q: I filtered the DCU, but after rotary evaporation, more white solid appeared. Did the reaction reverse?

A: No, the reaction did not reverse. You are observing concentration-dependent precipitation . DCU has a solubility of ~0.15 g/100 mL in DCM. As you evaporate the solvent, the remaining dissolved DCU exceeds its saturation limit and crashes out.

Corrective Workflow:

-

Evaporate to Dryness: Remove all DCM.

-

Solvent Swap (The Acetone/Ether Trick):

-

Acetonitrile Wash: If your product is a solid, triturate (wash) the crude solid with cold Acetonitrile (MeCN) . DCU is poorly soluble in MeCN, while many organic amides are soluble.

Module 3: Prevention & Reagent Selection (Proactive Measures)

Q: Can I avoid insoluble byproducts entirely?

A: Yes, by selecting a coupling reagent whose urea byproduct matches your purification strategy.[9] The "DCC is standard" mindset is outdated for many applications.

Reagent Selection Logic:

-

Scenario A: Solid Phase Peptide Synthesis (SPPS)

-

Issue: If DCU precipitates inside the resin bead matrix, it cannot be washed out, permanently contaminating the peptide.

-

Reasoning: The byproduct, Diisopropylurea (DIU), is soluble in DMF (the standard SPPS solvent). It washes away completely during the filtration steps.

-

-

Scenario B: Water-Insoluble Product (Solution Phase)

-

Issue: You want to remove urea by extraction, not chromatography.

-

Solution: Use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[3][9][11][12]

-

Reasoning: EDC forms a water-soluble urea (EDU).[2][3][9][10][12][13][14] You can simply wash the organic reaction layer with dilute HCl and Brine. The urea goes into the water; your product stays in the organic layer.

-

Comparative Data: Urea Solubility Profiles

| Coupling Reagent | Urea Byproduct | Solubility in DCM | Solubility in DMF | Solubility in Water | Best Application |

| DCC | DCU | Low (Precipitates) | Moderate | Insoluble | Cheap, large-scale solution phase (if filtration is easy). |

| DIC | DIU | High (Soluble) | High (Soluble) | Low | Solid Phase (SPPS) . |

| EDC (EDAC) | EDU | Moderate | High | High (Soluble) | Solution phase with aqueous workup. |

Decision Tree for Reagent Selection:

Figure 2: Reagent Selection Logic. Choose the reagent based on where you want the urea to go (Solvent, Water, or Filter).[3]

Module 4: Advanced Purification (Chromatography)

Q: I have to use DCC, and filtration didn't get it all. My NMR shows urea peaks. How do I remove the trace DCU?

A: Flash chromatography is effective, but DCU can "streak" (tail) on silica gel if the solvent system is too non-polar.

The "Chloroform Boost" Protocol: Standard Hexane/Ethyl Acetate gradients often fail to separate DCU cleanly because DCU has poor solubility in both, causing it to smear across fractions.

-

Change Solvent: Switch to a DCM/Methanol or Chloroform/Acetone gradient.

-

Reasoning: Chloroform dissolves DCU better than Hexanes, allowing it to elute as a distinct, sharp band rather than a streak.

-

Visualization: DCU is not UV active at 254nm (weak absorption). Use an Iodine stain or Phosphomolybdic Acid (PMA) stain to visualize the urea spots on TLC.

References

-

ResearchGate. (2017).[13] Dicyclohexylurea (DCU) solubility in water - Discussion Thread. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025). How can I remove DCU from my product? Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. nbinno.com [nbinno.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. bachem.com [bachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. EDC - Enamine [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Validation & Comparative

Technical Guide: Validation of 3-Isocyanato-3,4-dihydro-2H-1-benzopyran (ICDB) Derivatization by HPLC

Content Type: Comparative Technical Guide Audience: Analytical Chemists, Pharmaceutical Researchers, and QC Scientists Status: Draft for Peer Review

Executive Summary: The Case for Rigid Conformationality

In the high-stakes analysis of chiral amines and alcohols, the choice of derivatizing agent is often a trade-off between reactivity and resolution. While standard agents like (S)-(-)-1-Phenylethyl isocyanate (PEIC) are workhorses, they suffer from conformational flexibility that can limit the separation factor (

3-Isocyanato-3,4-dihydro-2H-1-benzopyran (ICDB) represents a class of "rigid" Chiral Derivatizing Agents (CDAs). By embedding the chiral center and the isocyanate functionality within the bicyclic chroman ring, ICDB restricts bond rotation. This structural rigidity maximizes the spatial difference between the resulting diastereomers, often providing baseline resolution where flexible analogs fail.

This guide details the validation of ICDB derivatization, comparing it against industry standards and providing a self-validating protocol compliant with ICH Q2(R2) guidelines.

Mechanism of Action & Chemical Logic

The derivatization targets nucleophilic functional groups (primary/secondary amines or alcohols) to form stable ureas or carbamates. Unlike UV-transparent analytes, the benzopyran moiety of ICDB provides a strong chromophore (UV detection at ~254/280 nm) and potential fluorophore properties.

Reaction Pathway

The isocyanate group (-N=C=O) undergoes nucleophilic attack. The key to ICDB's performance is the chiral center at the C3 position of the benzopyran ring. When it reacts with a chiral analyte, it forms two diastereomers with distinct physical properties (solubility, polarity) separable on achiral C18 columns.

Figure 1: Reaction pathway highlighting the formation of diastereomers. The rigid core of ICDB minimizes rotamer formation, sharpening peaks and improving resolution.

Comparative Analysis: ICDB vs. Alternatives

The following table contrasts ICDB with the two most common alternatives: PEIC (flexible chiral) and 1-Naphthyl Isocyanate (NIC, typically achiral/bulky).

Table 1: Performance Comparison of Isocyanate Derivatizing Agents

| Feature | ICDB (Benzopyran) | PEIC (Phenylethyl) | NIC (Naphthyl) |

| Primary Utility | High-Res Chiral Separation | General Chiral Separation | Sensitivity Enhancement (UV/Fluorescence) |

| Conformationality | Rigid (Bicyclic) | Flexible (Free rotation) | Rigid (Planar aromatic) |

| Resolution ( | High (> 1.2 typical) | Moderate (1.05 - 1.15) | N/A (unless chiral analog used) |

| Reactivity | Moderate (Steric hindrance) | High | High |

| Kinetic Resolution Risk | High (Must drive to completion) | Moderate | Low (if achiral) |

| UV Cutoff | ~280 nm | ~254 nm | ~290 nm |

Expert Insight: While PEIC is faster, the flexible ethyl linker often results in overlapping diastereomer peaks. ICDB requires longer reaction times or stronger catalysts (e.g., DMAP) due to steric hindrance at the bicyclic ring, but the payoff is superior chromatographic resolution.

Method Validation Strategy (ICH Q2)

Validation of a derivatization method requires addressing not just the chromatography, but the reaction efficiency .

A. Specificity & Selectivity

-

Requirement: The method must distinguish between the derivatized analyte, the derivatized impurities, and the excess reagent .

-

Protocol: Inject a "Blank + Reagent" sample. Isocyanates react with water to form symmetric ureas (e.g., 1,3-di(chroman-3-yl)urea). This peak must be resolved from your analyte peak.

-

Acceptance Criteria: Resolution (

) > 1.5 between analyte diastereomers and the reagent hydrolysis peak.

B. Derivatization Efficiency (Robustness)[1][2]

-

The Trap: Kinetic Resolution. If you stop the reaction too early, one enantiomer of your analyte may react faster than the other with the chiral ICDB, creating a false enantiomeric excess (ee).

-

Validation Step: Construct a "Time vs. Area" plot (15, 30, 45, 60, 90 mins).

-

Acceptance Criteria: Plateau of peak area must be reached. The ratio of enantiomers must remain constant after the plateau is reached.

C. Linearity & Sensitivity

-

Range: Typically 0.1 µg/mL to 100 µg/mL.

-

LOD/LOQ: ICDB derivatives are highly fluorescent.

-

UV (254 nm): ~50 ng/mL.

-

Fluorescence (Ex 280 / Em 310): ~1-5 ng/mL.[1]

-

Validated Experimental Protocol

This protocol is designed for the derivatization of a chiral amine (e.g., amphetamine analogs) or alcohol.

Reagents

-

ICDB Solution: 10 mM in anhydrous Acetonitrile (MeCN). Note: Prepare fresh daily.

-

Catalyst/Base: 0.5% Pyridine or DMAP in MeCN.

-

Quenching Agent: Ethanol or Diethylamine.

Workflow Diagram

Figure 2: Step-by-step derivatization workflow. The quenching step is critical to prevent isocyanate polymerization on the column.

Step-by-Step Procedure

-

Drying: Evaporate the analyte sample to dryness under Nitrogen. Moisture is the enemy; water competes with the analyte for the isocyanate.

-

Reaction: Add 200 µL of ICDB Solution and 50 µL of Catalyst . Cap tightly.

-

Incubation: Heat at 60°C for 45-60 minutes. (Verify time via the efficiency plot described in Section 4B).

-

Quenching: Add 50 µL of Ethanol. Incubate for 5 mins. This converts excess ICDB into ethyl-carbamate, which elutes early in the solvent front.

-

Analysis: Dilute with mobile phase (e.g., 50:50 MeCN:Water) and inject.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Water contamination | Use molecular sieves in MeCN; ensure sample is dry. |

| Split Peaks | Rotamers | Increase column temperature (e.g., to 40-50°C) to coalesce rotamers, though ICDB minimizes this naturally. |

| Reagent Peak Interference | Incomplete Quenching | Increase quenching time or switch to a bulkier amine (e.g., diethylamine) to shift the reagent peak. |

| Changing Enantiomeric Ratio | Kinetic Resolution | Reaction not complete. Increase temperature or time. Ensure >50-fold molar excess of ICDB. |

References

-

International Council for Harmonisation (ICH). (2023).[2][3][4] Validation of Analytical Procedures Q2(R2). [Link]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Derivatization). [Link]

-

Toyo'oka, T. (1999). Modern Derivatization Methods for Separation Science. Wiley. (Comprehensive review of isocyanate reagents). [Link]

Sources

Comparative Guide: 3-Isocyanato-3,4-dihydro-2H-1-benzopyran vs. Standard Labeling Agents

Rigidity in Resolution: Optimizing Chiral Amine Profiling

Executive Summary

In the high-stakes arena of chiral separation, the choice of derivatizing agent (CDA) dictates the success of enantiomeric resolution (

This guide analyzes 3-isocyanato-3,4-dihydro-2H-1-benzopyran (referred to herein as 3-IDBP ), a conformationally restricted analogue. By locking the chiral center within a fused bicyclic chroman ring, 3-IDBP minimizes the rotational freedom of the resulting urea diastereomers, significantly enhancing separation factors (

The Molecule: 3-Isocyanato-3,4-dihydro-2H-1-benzopyran

Chemical Profile

-

Core Structure: Chroman (3,4-dihydro-2H-1-benzopyran) backbone.[1]

-

Reactive Group: Isocyanate (-N=C=O) at the C3 position.

-

Chirality: Available as pure (S)-(-) or (R)-(+) enantiomers.

-

Key Advantage: Conformational Locking . Unlike PEIC, where the chiral ethyl group can rotate freely, the chiral center in 3-IDBP is part of a semi-rigid ring system.

Mechanism of Action

3-IDBP reacts with nucleophiles (primary/secondary amines, alcohols) to form stable ureas or carbamates . The reaction creates a diastereomeric pair with distinct physicochemical properties, allowing separation on achiral stationary phases (C18, C8).

Figure 1: General reaction pathway for amine derivatization using 3-IDBP.

Comparative Analysis: 3-IDBP vs. The Field

The following analysis compares 3-IDBP against the three most common competitors: PEIC (Flexible), NEIC (Aromatic/Sensitive), and FDAA (Marfey’s Reagent).

Table 1: Technical Specification Comparison

| Feature | 3-IDBP (Chroman-NCO) | PEIC (Phenylethyl-NCO) | NEIC (Naphthyl-NCO) | FDAA (Marfey's) |

| Primary Utility | High-resolution chiral separation of amines | General purpose chiral screening | Trace detection (High UV sensitivity) | Amino acid analysis (LC-MS) |

| Structural Rigidity | High (Bicyclic Ring) | Low (Free rotation) | Medium (Planar aromatic) | High (Intramolecular H-bond) |

| Separation Factor ( | Superior (Often > 1.2) | Moderate (1.05 - 1.15) | Good (1.1 - 1.2) | Excellent (for AA) |

| UV Detection | Moderate ( | Moderate ( | High ( | High (340 nm) |

| Reaction Kinetics | Fast (< 30 min) | Fast (< 30 min) | Fast (< 30 min) | Slow (60-90 min, requires heat) |

| Stability | Moisture sensitive (hydrolyzes) | Moisture sensitive | Moisture sensitive | Stable in aqueous buffer |

Deep Dive: The "Rigidity" Hypothesis

The superior performance of 3-IDBP stems from the Three-Point Interaction Model of chiral recognition.

-

PEIC: The phenyl group can rotate around the chiral center. This "floppiness" means the two diastereomers (R,S and S,S) may adopt overlapping 3D conformations in solution, making them harder for the C18 column to distinguish.

-

3-IDBP: The chiral carbon is pinned within the dihydropyran ring. The spatial arrangement of the phenyl ring relative to the urea linkage is fixed. This maximizes the difference in hydrophobicity and shape between the diastereomers, resulting in wider peak spacing (higher

).

Experimental Protocol: Derivatization of Chiral Amines

Objective: Derivatization of a racemic amine (e.g., amphetamine, amino-alcohols) for HPLC resolution.

Reagents Required

-

Labeling Agent: 10 mM 3-IDBP in anhydrous Acetonitrile (ACN).

-

Solvent: Anhydrous ACN (Water content < 0.01%).

-

Catalyst (Optional): Triethylamine (TEA) for sterically hindered amines.

-

Quencher: Ethanolamine or simple alcohol.

Step-by-Step Workflow

-

Preparation:

-

Dissolve 1.0 mg of sample amine in 500 µL of anhydrous ACN.

-

Critical: Ensure glassware is oven-dried. Isocyanates convert to symmetric ureas in the presence of water.

-

-

Reaction:

-

Add 500 µL of 3-IDBP solution (10 mM) to the sample.

-

Add 10 µL of TEA if the amine is a salt (e.g., hydrochloride).

-

Vortex for 30 seconds.

-

Incubate at Room Temperature for 30 minutes . (Heat to 50°C only for secondary amines).

-

-

Quenching (Safety & Integrity):

-

Add 50 µL of Ethanolamine to consume excess isocyanate.

-

Reasoning: Prevents column damage and removes the reactive isocyanate peak from the chromatogram.

-

-

Analysis:

-

Inject 5-10 µL onto an achiral C18 column (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: ACN : Water (gradient typically 40:60 to 80:20).

-

Detection: UV at 275 nm.

-

Decision Matrix: Selecting the Right Agent

Use this logic flow to determine if 3-IDBP is required for your specific application.

Figure 2: Decision tree for selecting chiral derivatization agents.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination | Use fresh anhydrous solvents; add molecular sieves to ACN. |

| Extra Peaks | Isocyanate hydrolysis | Identify the symmetric urea peak (reagent + water); increase quenching. |

| Poor Resolution | Gradient too steep | Lower the ACN slope (e.g., 0.5% per minute); switch to Methanol. |

| Peak Tailing | Unreacted amine interaction | Ensure pH of mobile phase is > 3.0 or add TEA modifier to mobile phase. |

References

-

General Isocyanate Chemistry

- Title: Chemical Synthesis and Properties of Isocyan

- Source: ChemSynthesis.

-

URL:[Link]

-

Chiral Derivatization Principles

- Title: Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review.

- Source: Journal of Pharmaceutical and Biomedical Analysis (via ResearchG

-

URL:[Link]

-

Benzopyran Precursors & Chirality

- Title: Approaches to Enantiomerically Pure 3,4-Dihydro-2H-1-Benzopyran-3-Amines.

- Source: Current Organic Chemistry (Bentham Science).

-

URL:[Link]

-

Standard Comparison (PEIC)

Sources

A Senior Application Scientist's Guide to Conjugation Chemistries: Evaluating Alternatives to 3-Isocyanato-3,4-dihydro-2H-1-benzopyran

For researchers and drug development professionals, the 3,4-dihydro-2H-1-benzopyran scaffold is a privileged structure, appearing in a variety of biologically active compounds.[1][2] The ability to functionalize this core is paramount for structure-activity relationship (SAR) studies. 3-Isocyanato-3,4-dihydro-2H-1-benzopyran serves as a highly reactive electrophile, enabling the covalent linkage of this scaffold to nucleophile-containing molecules, typically to form urea or carbamate derivatives.

However, the high reactivity of isocyanates is a double-edged sword. Concerns over the toxicity of their common precursors (e.g., phosgene), their moisture sensitivity, and their indiscriminate reactivity in complex biological systems necessitate a critical evaluation of alternative reagents.[3][4][5] This guide provides an in-depth comparison of viable alternatives, moving from direct isocyanate surrogates to advanced bioorthogonal techniques, enabling scientists to make informed decisions based on experimental context, safety, and desired outcomes.

The Incumbent Reagent: Profiling 3-Isocyanato-3,4-dihydro-2H-1-benzopyran

The utility of this reagent is rooted in the electrophilicity of the isocyanate (-N=C=O) group's central carbon atom.[6] This allows for rapid and efficient nucleophilic attack by primary and secondary amines to form highly stable urea linkages, or by alcohols and thiols to form carbamates and thiocarbamates, respectively.[7][8]

Synthesis and Reactivity: The isocyanate is typically synthesized from its corresponding 3-amino-3,4-dihydro-2H-1-benzopyran precursor.[9] While historically achieved with the highly toxic phosgene, modern methods often employ safer alternatives like triphosgene or involve rearrangements such as the Curtius or Staudinger-Aza-Wittig reactions.[3][4][10]

Workflow: Isocyanate Synthesis and Conjugation

Caption: Reaction pathway for urea synthesis using CDI.

Experimental Protocol: In Situ Urea Formation with CDI

-

Reagent Preparation: Dissolve 3-amino-3,4-dihydro-2H-1-benzopyran (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar).

-

Activation: Add a solution of carbonyldiimidazole (CDI) (1.1 eq) in anhydrous DCM dropwise to the amine solution at 0 °C.

-

Intermediate Formation: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.

-

Conjugation: Add the desired primary or secondary amine nucleophile (1.0-1.2 eq) to the reaction mixture.

-

Reaction Completion: Stir the reaction at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion, wash the reaction mixture with aqueous acid (e.g., 1M HCl) to remove excess amine and imidazole, followed by a brine wash. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography.

Causality: The use of CDI provides a milder, safer alternative to phosgenation for generating a reactive species capable of forming ureas. [11]The stepwise, one-pot procedure simplifies the workflow by avoiding the isolation of the highly reactive isocyanate.

Alternative 2: Bioorthogonal Click Chemistry - The Biologist's Choice

For applications in complex biological media or live cells, selectivity is paramount. Bioorthogonal reactions proceed with high efficiency and selectivity, ignoring the vast array of other functional groups present in biological systems. [12] A. Azide-Alkyne Cycloaddition (CuAAC): The most established click reaction involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage. [13]The 3-amino-benzopyran can be readily converted to a 3-azido-benzopyran, which can then be "clicked" onto any alkyne-tagged molecule.

B. Isocyanide-Based Click Reactions: A newer class of bioorthogonal reactions utilizes isocyanides. For instance, the reaction of an isocyanide with a tetrazine is exceptionally fast and selective, offering rapid conjugation kinetics. [12]This provides a metal-free alternative to CuAAC. The 3-amino-benzopyran can be converted to the 3-isocyanide via dehydration of the corresponding formamide. [14]

Workflow: Comparison of Conjugation Strategies

Sources

- 1. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 5. aidic.it [aidic.it]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]

- 13. purpatents.com [purpatents.com]

- 14. Isocyanide chemistry enabled by continuous flow technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00454B [pubs.rsc.org]

A Senior Application Scientist's Guide to the Quantitative Analysis of Derivatized Amines

For researchers, scientists, and drug development professionals, the accurate quantification of amine-containing compounds is a frequent and critical challenge. Amines, a cornerstone of pharmaceuticals, biological signaling molecules, and industrial chemicals, present inherent analytical difficulties due to their high polarity, low volatility, and often, the absence of a strong chromophore or fluorophore.[1][2][3] Chemical derivatization is a powerful strategy to overcome these limitations, transforming the analyte into a molecule with properties better suited for robust chromatographic separation and sensitive detection.[2][3][4]

This guide provides an in-depth comparison of common derivatization strategies and analytical platforms. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, empowering you to select and optimize the ideal methodology for your specific analytical goals. We will compare the workhorses of amine derivatization—sulfonyl chlorides and chloroformates—and evaluate their performance on the two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Derivatization Toolkit: A Comparative Analysis of Reagents

The choice of derivatization reagent is the most critical decision in the analytical workflow. An ideal reagent reacts rapidly and quantitatively with the target amine(s) under mild conditions, forming a single, stable product that enhances detectability and improves chromatographic behavior.

Sulfonyl Chlorides: The Gold Standard for Fluorescence and MS Sensitivity

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride, Dns-Cl)

Dansyl chloride is arguably the most widely used derivatizing reagent for primary and secondary amines, a testament to its versatility and reliability.[4][5]

-

Reaction Chemistry: Dns-Cl reacts with the nucleophilic amino group in an alkaline environment (typically pH 9-12) to form a stable sulfonamide bond.[5][6][7] The reaction is robust and effectively tags a wide range of amines, from amino acids to biogenic amines and polyamines.[6][7]

-

Analytical Advantages: The resulting dansylated derivative possesses two key features. First, the naphthalene moiety is highly fluorescent, enabling exceptionally low detection limits when using a fluorescence detector (HPLC-FLD).[5] Second, the tertiary amine in the dimethylamino group readily accepts a proton, making the derivative highly responsive to positive mode electrospray ionization (ESI), which significantly boosts signal in LC-MS analysis.[6]

-

Causality in Protocol: The requirement for an alkaline pH is crucial as it deprotonates the primary or secondary amine, increasing its nucleophilicity to attack the sulfonyl chloride. A bicarbonate buffer is commonly used to maintain this optimal pH range during the reaction.[6]

Diagram: Dansyl Chloride Derivatization Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Guide: Biological Activity of 3,4-Dihydro-2H-Pyran Derivatives

Executive Summary

The 3,4-dihydro-2H-pyran (DHP) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous natural products (e.g., iridoids, carbohydrates) and synthetic therapeutics. Unlike fully unsaturated pyrans or fused chromenes, the DHP moiety offers unique stereochemical complexity and reactivity, particularly when synthesized via Hetero-Diels-Alder (HDA) reactions.

This guide objectively compares the biological performance of DHP derivatives against industry-standard controls (Doxorubicin and Ciprofloxacin). It synthesizes experimental data regarding cytotoxicity, antimicrobial efficacy, and synthesis protocols to support decision-making in hit-to-lead optimization.

Structural Basis & Synthesis Workflow

The biological potency of DHP derivatives is intrinsic to their synthesis method. The most robust route to functionalized 3,4-dihydro-2H-pyrans is the Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) reaction. This pathway allows for the precise installation of chiral centers critical for receptor binding.

Comparative Synthesis Efficiency

Unlike traditional acid-catalyzed cyclizations which often yield thermodynamic mixtures, the HDA approach provides kinetic control and high diastereoselectivity.

Figure 1: The IEDHDA pathway allows for the rapid assembly of the DHP core with high stereocontrol, essential for biological specificity.

Comparative Anticancer Efficacy[1][2][3][4][5][6]

DHP derivatives frequently target tubulin polymerization or induce apoptosis via mitochondrial pathways. Below is a comparison against Doxorubicin , a standard anthracycline chemotherapy agent.

Representative Cytotoxicity Data (MCF-7 Breast Cancer Line)

Data aggregated from high-impact medicinal chemistry literature (see References).

| Compound Class | IC50 (µM) | Selectivity Index (SI)* | Mechanism of Action |

| Doxorubicin (Control) | 1.8 - 2.5 | Low (< 5) | DNA Intercalation / Topoisomerase II Inhibition |

| DHP-Derivative A (2-amino-3-cyano) | 12.5 - 15.0 | High (> 20) | Apoptosis Induction (Caspase-3 activation) |

| DHP-Derivative B (Fused Naphthoquinone) | 3.2 - 4.5 | Moderate | ROS Generation / Mitochondrial Depolarization |

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is safer.

Analysis: While Doxorubicin exhibits superior absolute potency (lower IC50), DHP derivatives often demonstrate a superior Selectivity Index . This implies that while higher doses of DHPs are required for efficacy, they are significantly less toxic to non-malignant fibroblasts (e.g., L929 or HSF cells) compared to Doxorubicin, potentially offering a wider therapeutic window.

Validated Protocol: MTT Cell Viability Assay

To replicate these findings, follow this standardized protocol to minimize DMSO interference.

-

Seeding: Plate MCF-7 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -

Compound Preparation: Dissolve DHP derivatives in DMSO. Critical: Final DMSO concentration in the well must be

to prevent solvent cytotoxicity. -

Treatment: Treat cells with serial dilutions (0.1 – 100 µM) of DHP derivatives and Doxorubicin (positive control) for 48h.

-

MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h (purple formazan crystals form).

-

Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.

-

Quantification: Measure absorbance at 570 nm (reference 630 nm).

-

Calculation: Calculate IC50 using non-linear regression (sigmoidal dose-response).

Antimicrobial Performance[5][6][7][8]

The 3,4-dihydro-2H-pyran ring is isosteric with sugar moieties, allowing some derivatives to interfere with bacterial cell wall synthesis or metabolic pathways.

Comparative MIC Data (µg/mL)

| Organism | Strain Type | Ciprofloxacin (Control) | DHP Derivative (Spiro-fused) |

| S. aureus | Gram-Positive | 0.5 - 1.0 | 4.0 - 8.0 |

| E. coli | Gram-Negative | 0.01 - 0.5 | 16.0 - 32.0 |

| C. albicans | Fungal | N/A (Fluconazole: ~2) | 8.0 - 16.0 |

Analysis: DHP derivatives generally show moderate activity compared to potent fluoroquinolones like Ciprofloxacin. However, their efficacy against Gram-positive strains (S. aureus) is notable. They are best positioned as scaffolds for combination therapy or for targeting drug-resistant strains where standard mechanisms (like DNA gyrase inhibition) are bypassed.

Mechanism of Action Visualization

The lipophilicity of the DHP ring facilitates membrane permeation, leading to intracellular target engagement.

Figure 2: DHP derivatives often exhibit dual-mode toxicity: disrupting microtubule dynamics and compromising mitochondrial integrity.

Strategic Advantages & Limitations

When selecting a lead compound, potency is not the only metric. The DHP scaffold offers distinct physicochemical advantages.

| Feature | DHP Derivatives | Standard Drugs (e.g., Doxorubicin) | Advantage |

| Lipophilicity (LogP) | Tunable (2.0 - 4.5) | Low/Amphiphilic | Better membrane permeability; suitable for CNS targeting. |

| Synthetic Cost | Low (One-pot MCR or HDA) | High (Fermentation/Semi-synthesis) | Scalable manufacturing reduces COGS. |

| Toxicity | Generally lower cardiotoxicity | High (Cardiotoxic/Myelosuppressive) | Improved long-term safety profile. |

| Solubility | Moderate (requires formulation) | Good (Salt forms available) | Limitation: May require nano-formulation. |

References

-

BenchChem. (2025). Application Notes and Protocols: 3,4-Dihydro-2H-pyran-2-methanol in Hetero-Diels-Alder Reactions. Retrieved from

-

Maddaluri, S., et al. (2022).[1] Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International Journal of Health Sciences. Retrieved from

-

Kumar, S., et al. (2017).[2] The value of pyrans as anticancer scaffolds in medicinal chemistry.[3][2] RSC Advances. Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of 3,4-dihydro-2H-pyrans.[3][4][5][6][7][8][9] Retrieved from

-

National Institutes of Health (NIH). (2024). Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study.[10][11][12] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 8. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation - Google Patents [patents.google.com]

- 10. Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Benzopyran Advantage: A Strategic SAR & Comparative Guide

Executive Summary: The Privileged Scaffold

Benzopyran (Chromene) derivatives represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors. Unlike rigid templates, the benzopyran core offers a tunable electronic landscape, allowing for the precise modulation of lipophilicity and binding affinity.

This guide moves beyond basic descriptions to provide a rigorous Structure-Activity Relationship (SAR) analysis. We compare benzopyran derivatives directly against clinical standards (e.g., 5-Fluorouracil, Staurosporine) and dissect the specific molecular features that drive potency in oncology and inflammation.

Comparative Performance Analysis

Benzopyran Derivatives vs. Clinical Standards (Oncology)

The following data synthesizes recent experimental findings comparing novel benzopyran-4-one and coumarin derivatives against established chemotherapeutic agents.

Table 1: IC50 Potency Comparison against Human Carcinoma Lines

| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Reference Drug | Ref.[1] IC50 (µM) | Performance Delta |

| Coumarin Hybrid | Compound 15 (Benzyl-substituted) | MCF-7 (Breast) | 1.24 | Staurosporine | 1.65 | 1.3x More Potent |

| Flavanone | 3',6-Dichloroflavanone | MDA-MB-231 (TNBC) | 2.90 | Etoposide | ~35.0 | 12x More Potent |

| Benzopyran-4-one | Compound 5a (Isoxazole hybrid) | MDA-MB-231 | 5.20 | Doxorubicin | 0.8 - 1.2 | Lower Potency (Higher Selectivity*) |

| Chromene | Compound 12 (Dihydrothieno-fused) | A375 (Melanoma) | 11.70 | Dacarbazine | >50.0 | 4x More Potent |

-

Note: While some derivatives show higher absolute IC50 values than Doxorubicin, they often exhibit superior Selectivity Indices (SI > 10) against normal HEK-293 cells, reducing off-target toxicity.

Scaffold Comparison: Coumarin (2H) vs. Chromone (4H)

The oxidation state and carbonyl position significantly alter the binding mode.

| Feature | Coumarin (2H-chromen-2-one) | Chromone (4H-chromen-4-one) |

| Electronic Character | Lactone character; susceptible to ring-opening in high pH. | Ketone character; stable aromatic system. |

| Primary Binding Mode | H-bond acceptor (C=O); Hydrophobic stacking. | H-bond acceptor (C=O); Chelating agent (with 5-OH). |

| Key Application | Anticoagulants, PI3K Inhibitors. | Kinase Inhibitors, Tubulin Polymerization Inhibitors. |

| Metabolic Stability | Moderate (CYP450 hydroxylation at C7). | High (Resistant to rapid hydrolysis). |

Deep-Dive SAR: Mapping the Pharmacophore

To design the next generation of inhibitors, one must understand the "Hotspots" on the benzopyran ring.

The SAR Logic Map

The following diagram illustrates the critical substitution points and their mechanistic impact.

Figure 1: Strategic substitution zones on the benzopyran scaffold. C2/C3 modifications drive potency, while C7 modifications often control pharmacokinetics.

Mechanistic Insights

-

C3-Position (The Anchor): Introducing a benzyl or phenyl group here creates a "propeller" shape, critical for fitting into the hydrophobic ATP-binding pockets of kinases (e.g., PI3K, EGFR).

-

C7-Position (The Tail): An electron-donating group (EDG) like -OH or -OCH3 at C7 increases electron density in the pyran ring, enhancing fluorescence (useful for theranostics) and improving H-bond acceptance.

-

Fusion Strategy: Fusing a heterocyclic ring (e.g., thiophene or isoxazole) to the C2-C3 bond (as seen in Compound 12 and 5a) restricts conformational rotation, locking the molecule into a bioactive conformation that often yields sub-micromolar IC50 values.

Validated Experimental Protocols

Synthesis: The Pechmann Condensation (Optimized)

While many routes exist, the Pechmann condensation remains the most robust for generating 2H-chromen-2-ones (coumarins).

Protocol Integrity Check: This method uses a solvent-free approach with a solid acid catalyst to maximize yield and minimize waste (Green Chemistry).

Materials:

-

Resorcinol (10 mmol)[2]

-

Ethyl acetoacetate (10 mmol)[2]

-

Catalyst: Amberlyst-15 (10 mol%) or Sulfuric Acid (Traditional)

Workflow:

-

Mixing: Combine Resorcinol and Ethyl acetoacetate in a round-bottom flask.

-

Activation: Add Amberlyst-15 (0.2 g). Expert Tip: Using a solid catalyst avoids the "tar" formation common with liquid H2SO4.

-

Reaction: Heat to 110°C for 20–30 minutes. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Work-up: Cool the mixture. Add crushed ice/water. The solid product will precipitate immediately.

-

Purification: Filter the solid. Recrystallize from Ethanol.

-

Validation: Confirm structure via melting point (183-185°C for 7-hydroxy-4-methylcoumarin) and IR (Lactone C=O stretch at ~1680 cm⁻¹).

Biological Evaluation: MTT Cytotoxicity Assay

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, A549).

Critical Control System:

-

Positive Control: Doxorubicin or Staurosporine (1 µM).

-

Negative Control: 0.1% DMSO (Vehicle).

-